molecular formula C12H14N2O2S B057341 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 117844-98-1

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B057341
CAS No.: 117844-98-1
M. Wt: 250.32 g/mol
InChI Key: DBRUGROLIZNWFM-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure Analysis :

    • Study 1 : Investigated the molecular structure of thiazole derivatives, revealing the impact of intermolecular hydrogen bonds on their conformation (Bernès et al., 2002).
    • Study 2 : Explored the molecular and electronic structure of a thiazol-2-amine derivative, offering insights into its conformational flexibility and chemical properties (Özdemir et al., 2009).
  • Biological and Pharmacological Research :

    • Study 3 : Evaluated the anti-inflammatory activity of thiazole compounds, particularly their effectiveness as 5-lipoxygenase inhibitors, which are crucial in inflammation-related diseases (Suh et al., 2012).
    • Study 4 : Examined the antimicrobial and anti-proliferative activities of thiazole derivatives, assessing their effectiveness against various bacteria and cancer cell lines (Al-Wahaibi et al., 2021).
    • Study 5 : Investigated the antiproliferative activity of thiazol-2-amines as tubulin inhibitors, demonstrating their potential in cancer therapy (Sun et al., 2017).
  • Chemical and Material Science :

    • Study 6 : Focused on the synthesis and application of thiazoles as corrosion inhibitors, highlighting their efficacy in protecting metals like copper (Farahati et al., 2019).
    • Study 7 : Conducted a theoretical investigation into thiazole derivatives for iron corrosion inhibition, employing density functional theory and molecular dynamics simulations (Kaya et al., 2016).

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRUGROLIZNWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355388
Record name 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117844-98-1
Record name 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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